FURFURYLAMINE, alpha-METHYL-N-(2-OXAZOLINYL)-

CAS No.: 63956-94-5

Cat. No.: VC18696095

Molecular Formula: C9H12N2O2

Molecular Weight: 180.20 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 63956-94-5 |

|---|---|

| Molecular Formula | C9H12N2O2 |

| Molecular Weight | 180.20 g/mol |

| IUPAC Name | N-[1-(furan-2-yl)ethyl]-4,5-dihydro-1,3-oxazol-2-amine |

| Standard InChI | InChI=1S/C9H12N2O2/c1-7(8-3-2-5-12-8)11-9-10-4-6-13-9/h2-3,5,7H,4,6H2,1H3,(H,10,11) |

| Standard InChI Key | MAXMHZNOZRNGOY-UHFFFAOYSA-N |

| Canonical SMILES | CC(C1=CC=CO1)NC2=NCCO2 |

Introduction

Chemical Identity and Structural Characteristics

Molecular Architecture

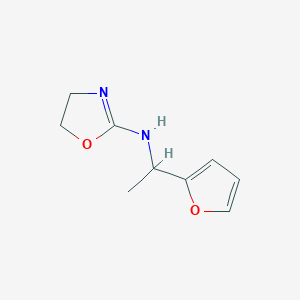

Furfurylamine, alpha-methyl-N-(2-oxazolinyl)- features a furan ring (a five-membered aromatic oxygen heterocycle) linked to an ethylamine group substituted with a methyl group at the alpha position. The oxazoline moiety—a five-membered ring containing both oxygen and nitrogen atoms—introduces additional electronic and steric complexity. The IUPAC name, N-[1-(furan-2-yl)ethyl]-4,5-dihydro-1,3-oxazol-2-amine, precisely reflects this arrangement.

Key Structural Features:

-

Furan ring: Provides aromaticity and electron-rich characteristics.

-

Oxazoline ring: Imparts rigidity and potential hydrogen-bonding sites via the amine and ether groups.

-

Alpha-methyl substitution: Influences steric hindrance and reactivity at the amine center.

Spectroscopic and Physicochemical Properties

While experimental data on spectral properties (e.g., NMR, IR) are absent in available sources, computational predictions based on the structure suggest:

-

Polarity: Moderate, due to the oxazoline’s amine and ether functionalities.

-

Solubility: Likely soluble in polar aprotic solvents (e.g., DMSO, DMF) but poorly soluble in water.

| Property | Value |

|---|---|

| Molecular Formula | |

| Molecular Weight | 180.20 g/mol |

| CAS Registry Number | 63956-94-5 |

| IUPAC Name | N-[1-(furan-2-yl)ethyl]-4,5-dihydro-1,3-oxazol-2-amine |

| SMILES Notation | CC(C1=CC=CO1)NC2=NCCO2 |

| InChI Key | MAXMHZNOZRNGOY-UHFFFAOYSA-N |

Synthesis and Manufacturing

Synthetic Routes

-

Furfurylamine modification: Introduction of the alpha-methyl group through alkylation.

-

Oxazoline formation: Reaction with a nitrile derivative under acidic or thermal conditions.

Challenges include controlling regioselectivity during cyclization and minimizing side reactions involving the furan ring’s reactivity.

Purification and Characterization

Purification likely employs column chromatography or recrystallization. Characterization would rely on mass spectrometry, nuclear magnetic resonance (NMR), and X-ray crystallography, though no experimental data are publicly available.

Biological and Pharmacological Applications

Medicinal Chemistry

The compound’s dual heterocyclic structure positions it as a candidate for kinase inhibition, a hypothesis supported by patent literature on structurally related molecules . For instance, pyrimidinylaminobenzamides and fused nitrogen heterocycles demonstrate tyrosine kinase inhibitory activity, suggesting that furfurylamine derivatives could modulate similar pathways .

Coordination Chemistry

The oxazoline ring’s nitrogen and oxygen atoms enable metal coordination, making the compound a potential ligand in catalytic systems. Such applications are underexplored but align with trends in asymmetric catalysis using chiral oxazoline ligands.

Toxicological Profile

Acute Toxicity

Intravenous administration in mice yielded an LD of 24 mg/kg, indicating high acute toxicity . The mechanism remains unelucidated but may involve central nervous system depression or cardiovascular collapse, common in amine-containing compounds.

Table 2: Acute Toxicity Data

| Species | Route | LD | Effects |

|---|---|---|---|

| Mouse | Intravenous | 24 mg/kg | Lethal (details N/A) |

Comparative Analysis with Analogous Compounds

Structural Analogues

Compounds with overlapping features include:

-

2-Furfurylamine: Lacks the oxazoline ring but shares the furfuryl backbone, exhibiting lower toxicity (LD > 100 mg/kg).

-

4,5-Dihydrooxazole derivatives: Demonstrate enhanced kinase inhibition but reduced solubility compared to the title compound .

Functional Differences

The alpha-methyl group in furfurylamine, alpha-methyl-N-(2-oxazolinyl)- likely enhances metabolic stability compared to non-methylated analogues, a critical factor in drug design.

Future Research Directions

Unresolved Questions

-

Synthetic optimization: Development of scalable, high-yield routes.

-

Mechanistic studies: Elucidation of toxicity pathways and kinase interactions.

-

Material science applications: Exploration as a ligand in asymmetric catalysis.

Collaborative Opportunities

Partnerships with academic and industrial labs could accelerate pharmacological profiling, leveraging high-throughput screening and computational modeling.

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume